molecular formula C22H27FN4O4 B10833104 (2-Fluoro-2-methylpropyl) 4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate

(2-Fluoro-2-methylpropyl) 4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate

Cat. No.: B10833104
M. Wt: 430.5 g/mol
InChI Key: HUMZKOSJUNGVKQ-UHFFFAOYSA-N
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Description

Benzothiazepine analog 10 is a member of the benzothiazepine family, which is known for its diverse biological activities and significant pharmacological potential. Benzothiazepines are heterocyclic compounds that contain a benzene ring fused with a thiazepine ring. These compounds have been extensively studied for their therapeutic applications, particularly in the treatment of cardiovascular diseases, due to their calcium channel-blocking properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzothiazepine analog 10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzothiazepine analog 10 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its calcium channel-blocking properties, making it a candidate for the treatment of cardiovascular diseases such as hypertension and angina.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of benzothiazepine analog 10 involves its interaction with calcium channels in the cell membrane. By blocking these channels, the compound reduces the influx of calcium ions into the cells, leading to a decrease in muscle contraction and vasodilation. This mechanism is particularly beneficial in the treatment of cardiovascular diseases, as it helps to lower blood pressure and reduce the workload on the heart .

Comparison with Similar Compounds

    Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker.

    Clentiazem: Similar to diltiazem, with slight variations in its chemical structure and pharmacokinetic properties.

    Siratiazem: Another analog with cardiovascular applications.

Uniqueness: Benzothiazepine analog 10 is unique due to its specific structural modifications that enhance its pharmacological profile. These modifications can lead to improved efficacy, reduced side effects, and better pharmacokinetic properties compared to other benzothiazepine derivatives .

Properties

Molecular Formula

C22H27FN4O4

Molecular Weight

430.5 g/mol

IUPAC Name

(2-fluoro-2-methylpropyl) 4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C22H27FN4O4/c1-14-9-25(21(29)31-13-22(3,4)23)20-7-16(5-6-19(20)27(14)15(2)28)17-8-24-26(10-17)18-11-30-12-18/h5-8,10,14,18H,9,11-13H2,1-4H3

InChI Key

HUMZKOSJUNGVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4COC4)C(=O)OCC(C)(C)F

Origin of Product

United States

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